Cas no 533871-53-3 (4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
- SCHEMBL17719217
- 533871-53-3
- F0559-0298
- Oprea1_750589
- 4-(N-benzyl-N-isopropylsulfamoyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- AKOS024583698
- 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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- Inchi: 1S/C28H30N4O7S/c1-18(2)32(17-19-9-7-6-8-10-19)40(34,35)22-13-11-20(12-14-22)26(33)29-28-31-30-27(39-28)21-15-23(36-3)25(38-5)24(16-21)37-4/h6-16,18H,17H2,1-5H3,(H,29,31,33)
- InChI Key: PSUUTWRJJJGPNL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NN=C(C3C=C(C(=C(C=3)OC)OC)OC)O2)=O)=CC=1)(N(CC1C=CC=CC=1)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 566.18352048g/mol
- Monoisotopic Mass: 566.18352048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 11
- Complexity: 889
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 142Ų
4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0559-0298-2μmol |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-5μmol |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-10μmol |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-20μmol |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-1mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-2mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-3mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-4mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-5mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0559-0298-10mg |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
533871-53-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
Comprehensive Analysis of 4-Benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-53-3): Structure, Applications, and Research Insights
The compound 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 533871-53-3) is a sophisticated organic molecule with a unique structural framework. Its sulfamoyl and oxadiazole moieties make it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential as a kinase inhibitor or bioactive scaffold, aligning with current trends in targeted drug discovery and small-molecule therapeutics.
Structurally, this compound features a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxyphenyl group, which is known for its role in modulating biological activity. The benzyl(propan-2-yl)sulfamoyl side chain enhances its solubility and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Such derivatives are often investigated for their anti-inflammatory or anticancer properties, addressing popular search queries like "novel oxadiazole derivatives in cancer research."
In recent years, the demand for heterocyclic compounds like 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has surged due to their versatility in drug design. Computational tools such as molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets, a topic highly searched in academic and industrial circles. Its CAS No. 533871-53-3 is often referenced in patent literature, highlighting its commercial relevance.
From a synthetic perspective, the compound's multi-step synthesis involves amide coupling and cyclization reactions, which are critical for achieving high purity. Laboratories focusing on high-throughput screening may prioritize this molecule due to its pharmacophore-like features. Notably, its trimethoxyphenyl segment shares structural similarities with colchicine, sparking interest in microtubule-targeting agents—a trending subtopic in oncology research.
Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of CAS 533871-53-3 remains an area of active investigation. Researchers often search for "oxadiazole toxicity thresholds" or "sulfamoyl derivatives biodegradability," reflecting broader concerns about green chemistry and sustainable pharmaceuticals. Regulatory compliance databases frequently update its safety data, ensuring alignment with global chemical regulations.
In material science, the π-conjugated system of this compound suggests potential applications in organic electronics or fluorescent probes. Its electron-withdrawing sulfamoyl group could enhance charge transport properties, a hypothesis tested in recent optoelectronic studies. Such interdisciplinary relevance makes it a recurring keyword in grant proposals and research publications.
To summarize, 4-benzyl(propan-2-yl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a nexus of chemical innovation and applied research. Its CAS No. 533871-53-3 serves as a pivotal identifier for scientists navigating cheminformatics databases or intellectual property landscapes. As the scientific community gravitates toward precision medicine and functional materials, this compound’s multifaceted profile ensures its continued relevance in both academia and industry.
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